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molecular formula C12H14O4 B3339336 1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol CAS No. 10079-74-0

1-(3,4,5-Trimethoxyphenyl)-2-propyn-1-ol

Cat. No. B3339336
M. Wt: 222.24 g/mol
InChI Key: QLURCXIOPBRTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456289B2

Procedure details

To a stirred solution of 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-ol (100 mg, 0.44 mmol) in acetone (10 mL), aqueous Jones reagent was added dropwise at 0° C. until the red color persisted. The reaction mixture was quenched by 2-propanol, and the precipitate was were removed by filtered through Celite. The filtrate was diluted with EtOAc, washed several times with a saturated aqueous NaHCO3 solution, water and brine, dried over MgSO4, and concentrated to give crude product, which was purified by flash chromatography eluting with EtOAc/n-hexane (1:4) to afford 1-(3,4,5-trimethoxyphenyl)prop-2-yn-1-one as a colorless oil (74 mg, 75%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:13]([OH:16])[C:14]#[CH:15])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10]>CC(C)=O.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>[CH3:12][O:11][C:7]1[CH:6]=[C:5]([C:13](=[O:16])[C:14]#[CH:15])[CH:4]=[C:3]([O:2][CH3:1])[C:8]=1[O:9][CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C(C#C)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Name
Jones reagent
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by 2-propanol
CUSTOM
Type
CUSTOM
Details
the precipitate was were removed
FILTRATION
Type
FILTRATION
Details
by filtered through Celite
ADDITION
Type
ADDITION
Details
The filtrate was diluted with EtOAc
WASH
Type
WASH
Details
washed several times with a saturated aqueous NaHCO3 solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography
WASH
Type
WASH
Details
eluting with EtOAc/n-hexane (1:4)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C(C#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 74 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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